FOR-PHE-MET-OH

Descripción general

Descripción

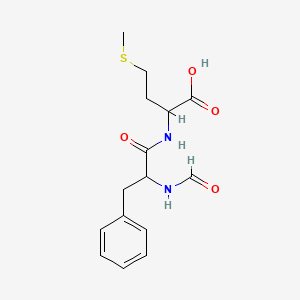

FOR-PHE-MET-OH is a chemical compound with the molecular formula C15H20N2O4S and a molecular weight of 324.4 g/mol . This compound is known for its unique structure, which includes a formamido group, a phenyl ring, and a methylsulfanyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of FOR-PHE-MET-OH typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of amide bonds and the introduction of the methylsulfanyl group under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Análisis De Reacciones Químicas

Oxidation of Methionine Residue

Methionine (Met) in FOR-PHE-MET-OH is highly susceptible to oxidation, forming methionine sulfoxide (MetOx). This reaction alters both structural stability and intermolecular interactions:

Key Findings:

-

Interaction Energy Enhancement : Oxidation strengthens the methionine-aromatic (S/Ar) interaction with phenylalanine’s aromatic ring by 0.5–1.4 kcal/mol due to hydrogen bonding between the sulfoxide oxygen and aromatic hydrogens (Table 1) .

-

Experimental Validation : Thermal denaturation and NMR studies on model peptides show that Met oxidation stabilizes helical structures by 0.5–0.6 kcal/mol .

Table 1: Interaction Energies of Methionine and Methionine Sulfoxide with Aromatic Groups

| System | ΔE (kcal/mol) | Environment |

|---|---|---|

| Met (DMS) + Benzene | -1.2 | Nonpolar (hexane) |

| MetOx (DMSO) + Benzene | -1.7 | Nonpolar (hexane) |

| MetOx + Indole | -5.3 | Polar (EtOAc) |

Data from quantum mechanical calculations and MD simulations .

Radical Formation via Hydrogen Atom Attack

Under radiolytic conditions, hydrogen atoms (H- ) selectively target Met and aromatic residues in this compound:

Reaction Pathways:

-

Methanethiyl Radical Formation :

Approximately 50% of H- attacks Met, generating methanethiyl radicals (CH3S- ) . -

Aromatic Ring Reactivity : The remaining H- targets phenylalanine (Phe) and tyrosine (Tyr) residues, inducing lipid peroxidation in vesicle models .

Table 2: Radiolytic Attack Distribution in Methionine-Containing Peptides

| Peptide | Met (%) | Phe (%) | Tyr (%) |

|---|---|---|---|

| This compound* | ~50 | ~25 | ~25 |

| Leu-enkephalin | 0 | 50 | 50 |

Inferred from Met-enkephalin data .

Sulfur-Aromatic Interactions Post-Oxidation

Oxidation of Met enhances non-covalent interactions with Phe’s aromatic ring, critical for structural stability:

Conformational Insights:

-

NOE Correlations : NMR studies reveal strong nuclear Overhauser effects (NOEs) between MetOx’s ε-methyl groups and Phe’s meta-hydrogens, indicating a stacked geometry (Figure 1) .

-

Thermodynamic Stability : CD spectroscopy shows a 2-fold increase in helicity upon Met oxidation, correlating with strengthened S/Ar interactions .

Aplicaciones Científicas De Investigación

Chemical and Biological Research

Peptide Bond Formation Studies

- H-Phe-Met-OH serves as a model compound to study peptide bond formation and stability. Researchers utilize it to understand the dynamics of peptide synthesis and the factors influencing bond integrity during enzymatic reactions.

Enzyme Function and Protein Synthesis

- The compound plays a role in protein synthesis mechanisms and is investigated for its influence on enzyme function. Its interactions with proteins like κ-casein in milk highlight its importance in biochemical pathways related to coagulation and protein aggregation.

Medical Applications

Therapeutic Potential

- H-Phe-Met-OH has been explored for its antioxidant properties and potential therapeutic effects in metabolic pathways. Its role in modulating immune functions through opioid receptors has been documented, suggesting implications for cancer treatment by inhibiting tumor growth .

Opioid Receptor Activation

- As a component of Met-Enkephalin (Tyr-Gly-Gly-Phe-Met-OH), it regulates human immune function by binding to opioid receptors. This interaction is crucial for developing analgesics and understanding pain management strategies .

Industrial Applications

Peptide Production

- In industrial settings, H-Phe-Met-OH is utilized as a building block for synthesizing specialized peptides. Its application in solid-phase peptide synthesis (SPPS) allows for the efficient production of complex peptide structures.

Biotechnology

- The compound's use in fermentation processes with genetically engineered microorganisms enhances the production of desired peptides by optimizing metabolic pathways. This biotechnological approach is pivotal for producing therapeutic peptides at scale.

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Model Compound | Used to study peptide bond formation and stability |

| Biology | Protein Synthesis | Investigated for its role in enzyme function and protein interactions |

| Medicine | Therapeutic Effects | Explored for antioxidant properties and immune modulation through opioid receptors |

| Industry | Peptide Synthesis | Utilized as a building block in specialized peptide production via SPPS |

| Biotechnology | Fermentation Processes | Enhances peptide production using genetically engineered microorganisms |

Influence on κ-casein Coagulation

A study investigated the enzymatic hydrolysis of κ-casein facilitated by H-Phe-Met-OH. The results demonstrated that the compound significantly affects the coagulation process, leading to the formation of para-casein micelles, which are essential for cheese production.

Anticancer Properties

Research has shown that H-Phe-Met-OH can inhibit tumor growth through its action on opioid receptors. A series of experiments indicated that its derivatives could enhance immune responses against cancer cells, providing a potential therapeutic avenue in oncology .

Peptide Synthesis Optimization

An industrial application focused on optimizing conditions for synthesizing H-Phe-Met-OH via SPPS. By adjusting coupling reagents and protecting groups, researchers achieved higher yields and purities of the dipeptide, facilitating its use in pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of FOR-PHE-MET-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparación Con Compuestos Similares

Similar Compounds

- 2-[(2-Amino-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid

- 2-[(2-Formamido-3-phenylpropanoyl)amino]-4-ethylsulfanylbutanoic acid

Uniqueness

FOR-PHE-MET-OH stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Actividad Biológica

FOR-PHE-MET-OH, also known as N-formyl-L-phenylalanine-L-methionine, is a tripeptide that has garnered attention in biochemical research due to its significant biological activities, particularly in relation to immune responses and chemotaxis. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, receptor interactions, and its effects on human neutrophils.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The process includes the coupling of Fmoc-protected amino acids using coupling reagents like TBTU (N,N,N′,N′-Tetramethyl-O-(benzotriazol-1-yl) uronium tetrafluoroborate) and DIPEA (N,N-Diisopropylethylamine) in a suitable solvent such as DMF (Dimethylformamide) . The final product is often purified through high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological assays.

Chemotactic Properties

This compound is known to act as a potent chemotactic agent for human neutrophils. Research indicates that it stimulates the migration of these immune cells towards sites of infection or inflammation. The compound has been shown to trigger significant superoxide anion production, which is crucial for microbial killing by neutrophils .

Table 1: Comparison of Biological Activities of this compound and Its Analogs

| Compound | Chemotaxis Activity | Superoxide Production | ED50 (Molar Concentration) |

|---|---|---|---|

| This compound | High | High | |

| fMLF-OMe (Standard) | Very High | Very High | |

| 5a (Substituted Analog) | Moderate | Higher than standard | |

| 4f (Antagonist) | Low | Low | Not applicable |

The biological activity of this compound is primarily mediated through formyl peptide receptors (FPRs) present on neutrophils. Upon binding to these receptors, the peptide induces intracellular signaling pathways that lead to calcium mobilization and activation of various enzymes involved in the immune response .

Case Studies

- Neutrophil Activation : A study demonstrated that this compound significantly enhances lysosomal enzyme production in neutrophils. This effect was compared against other analogs, revealing that while some modifications led to increased superoxide production, none surpassed the activity of the standard fMLF-OMe .

- Receptor Binding Affinity : Binding studies have shown that this compound exhibits micromolar affinity for FPRs, which is indicative of its potential as a therapeutic agent in modulating immune responses .

Propiedades

IUPAC Name |

2-[(2-formamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(20)21)17-14(19)13(16-10-18)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,18)(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQWSZPNISDOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330921 | |

| Record name | 2-[(2-formamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60461-13-4 | |

| Record name | NSC334198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-formamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.